In-depth Technical Guide: 3-Methyl-2-(trifluoromethyl)pyridine
In-depth Technical Guide: 3-Methyl-2-(trifluoromethyl)pyridine
CAS Number: 1620-78-6
A Core Building Block for Advanced Agrochemicals and Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-2-(trifluoromethyl)pyridine, a key heterocyclic building block in modern chemical synthesis. Its unique structural and electronic properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the development of novel agrochemicals and pharmaceuticals.
Physicochemical Properties
The strategic incorporation of a trifluoromethyl group onto the pyridine ring significantly influences the molecule's physicochemical characteristics. This substitution enhances lipophilicity and metabolic stability, crucial attributes for bioactive compounds. While specific experimental data for this compound is not extensively published, predicted properties and data for analogous structures provide valuable insights.
| Property | Value | Source |
| CAS Number | 1620-78-6 | N/A |
| Molecular Formula | C₇H₆F₃N | N/A |
| Molecular Weight | 161.12 g/mol | N/A |
| Predicted Density | 1.331±0.06 g/cm³ | [1] |
| Predicted Boiling Point | 216.7±40.0 °C | [1] |
| Predicted Flash Point | 84.8°C | [1] |
| Predicted Vapor Pressure | 0.138mmHg at 25°C | [1] |
| Predicted pKa | -1.48±0.22 | [1] |
Note: The properties listed above are predicted for the related compound methyl 2-(trifluoromethyl)pyridine-3-carboxylate and serve as an estimation.
The trifluoromethyl group is strongly electron-withdrawing, which can impact the reactivity of the pyridine ring and its potential interactions with biological targets.[2][3]
Synthesis and Reaction Mechanisms
The synthesis of trifluoromethylpyridines, including 3-Methyl-2-(trifluoromethyl)pyridine, is a critical area of research due to their importance as intermediates.[2][4][5] Several general methods are employed for the introduction of a trifluoromethyl group to a pyridine ring.
General Synthetic Approaches:
There are three primary methods for the preparation of trifluoromethylpyridine (TFMP) derivatives:
-
Chlorine/Fluorine Exchange: This common industrial method often involves the chlorination of a methyl group on the pyridine ring to form a trichloromethyl group, followed by a halogen exchange reaction with a fluorine source like hydrogen fluoride (HF).[4]
-
Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from a building block that already contains a trifluoromethyl group.[4][5]
-
Direct Trifluoromethylation: This method involves the direct introduction of a trifluoromethyl group onto the pyridine ring using a trifluoromethylating agent.[4][5]
A common precursor for the synthesis of many trifluoromethylpyridines is 3-picoline.[2][4] Industrial processes often utilize vapor-phase reactions at high temperatures with catalysts.[2][4]
Illustrative Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridines, highlighting the role of key intermediates.
Experimental Protocols
While a specific, detailed, publicly available protocol for the synthesis of 3-Methyl-2-(trifluoromethyl)pyridine is not readily found, a representative procedure can be extrapolated from general methods for trifluoromethylpyridine synthesis. The following is a conceptual protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Conceptual Protocol: Two-Step Synthesis from 3-Picoline
Step 1: Vapor-Phase Chlorination and Fluorination of 3-Picoline
-
Objective: To produce 3-(Trifluoromethyl)pyridine.
-
Apparatus: A vapor-phase reactor system, typically including a preheater, a fluidized bed catalytic reactor, and a condenser.
-
Reagents: 3-Picoline, Chlorine (Cl₂), Hydrogen Fluoride (HF), and a suitable catalyst (e.g., a transition metal fluoride).
-
Procedure:
-
3-Picoline is vaporized and mixed with a controlled molar ratio of chlorine gas.
-
The gas mixture is passed through a heated reactor containing the catalyst at temperatures typically above 300°C.[2]
-
In the fluidized-bed phase, chlorination of the methyl group occurs, followed by immediate fluorination with HF to yield 3-(Trifluoromethyl)pyridine.[2][4]
-
The product stream is cooled and condensed. The crude product is then purified by distillation.
-
Step 2: Introduction of the Methyl Group (Conceptual)
Applications in Research and Development
3-Methyl-2-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. The trifluoromethylpyridine scaffold is found in numerous commercialized agrochemicals and pharmaceuticals.[3][4][5]
Role in Agrochemicals:
Trifluoromethylpyridine derivatives are integral to the development of modern herbicides, fungicides, and insecticides.[6] The trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds.[4]
Significance in Drug Discovery:
In medicinal chemistry, the incorporation of the trifluoromethylpyridine moiety can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.[3][4][5] Derivatives have been investigated for a range of therapeutic areas.
The following diagram illustrates the role of 3-Methyl-2-(trifluoromethyl)pyridine as a building block in the synthesis of bioactive molecules.
While specific signaling pathways directly modulated by 3-Methyl-2-(trifluoromethyl)pyridine are not documented, its derivatives are designed to interact with various biological targets. For example, some trifluoromethylpyridine-containing compounds act as enzyme inhibitors or receptor modulators. The development of such bioactive molecules often involves extensive structure-activity relationship (SAR) studies where the trifluoromethylpyridine core is systematically modified.
Safety and Handling
Trifluoromethylpyridine derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. For the related compound 3-(Trifluoromethyl)pyridine, hazards include flammability and acute toxicity if swallowed.
Conclusion
3-Methyl-2-(trifluoromethyl)pyridine is a valuable and versatile chemical intermediate. Its unique properties, stemming from the trifluoromethyl group, make it a sought-after building block in the synthesis of advanced agrochemicals and pharmaceuticals. Further research into the synthesis and application of this and related compounds will undoubtedly continue to drive innovation in these critical fields.
References
- 1. chembk.com [chembk.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
